[2-(Isonicotinoylamino)-1,3-thiazol-4-yl]acetic acid
Description
[2-(Isonicotinoylamino)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound featuring a thiazole ring core substituted with an isonicotinoyl (isonicotinic acid-derived) amide group at position 2 and an acetic acid moiety at position 2.
Properties
Molecular Formula |
C11H9N3O3S |
|---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
2-[2-(pyridine-4-carbonylamino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H9N3O3S/c15-9(16)5-8-6-18-11(13-8)14-10(17)7-1-3-12-4-2-7/h1-4,6H,5H2,(H,15,16)(H,13,14,17) |
InChI Key |
UHQOHBUNIPJOBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC2=NC(=CS2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Isonicotinoylamino)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of isonicotinic acid hydrazide with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[2-(Isonicotinoylamino)-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
[2-(Isonicotinoylamino)-1,3-thiazol-4-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of [2-(Isonicotinoylamino)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity. Additionally, its anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes analogs of [2-(Isonicotinoylamino)-1,3-thiazol-4-yl]acetic acid, highlighting substituent variations and physicochemical parameters:
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., sulfonamide , chlorophenyl ) increase acidity of the acetic acid moiety, enhancing solubility in polar solvents.
- Biological Relevance : The 4-chlorophenyl substituent in Fenclozic acid contributes to anti-inflammatory activity, while sulfonamide/benzofuran groups are associated with antimicrobial or kinase inhibition .
- Crystallography : Thiazole derivatives often exhibit ordered crystal packing due to hydrogen bonds between the acetic acid group and amide/sulfonamide substituents .
Challenges and Limitations
- Solubility : Bulky substituents (e.g., benzofuran ) reduce aqueous solubility, necessitating prodrug strategies.
- Metabolic Stability : Sulfonamide derivatives (e.g., ) may undergo hepatic sulfonation, reducing bioavailability.
- Toxicity : Fenclozic acid’s hepatotoxicity highlights the need for substituent optimization .
Biological Activity
[2-(Isonicotinoylamino)-1,3-thiazol-4-yl]acetic acid (CAS No. 926255-86-9) is a compound with potential therapeutic applications, particularly in the context of infectious diseases and cancer treatment. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.
- Molecular Formula : C11H9N3O3S
- Molecular Weight : 263.27 g/mol
- Structure : The compound features a thiazole ring, an isonicotinoyl moiety, and an acetic acid group, contributing to its biological activity.
Biological Activity Overview
The biological activities of [2-(isonicotinoylamino)-1,3-thiazol-4-yl]acetic acid have been explored primarily in the context of antichagasic and anticancer properties. Below are key findings from various studies.
Antichagasic Activity
Research indicates that derivatives of thiazolidine compounds exhibit significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. A study evaluated several thiazolidine derivatives, including [2-(isonicotinoylamino)-1,3-thiazol-4-yl]acetic acid, for their cytotoxic effects on isogenic mouse cells and trypanocidal activity against both trypomastigote and epimastigote forms of the parasite.
- Results :
- The compound demonstrated low IC50 values, indicating high potency against T. cruzi.
- Microscopic analysis revealed changes in the parasite's morphology consistent with programmed cell death, suggesting a mechanism of action that disrupts cellular integrity.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| LPSF-SF 29 | 5.2 | Anti-Trypanosoma cruzi |
| LPSF-GQ 109 | 6.8 | Anti-Trypanosoma cruzi |
| [2-(isonicotinoylamino)-1,3-thiazol-4-yl]acetic acid | TBD | Anti-Trypanosoma cruzi |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
- Mechanism : The proposed mechanism includes the inhibition of Akt signaling pathways, which are crucial for cell survival and proliferation.
| Study Reference | Cell Line Tested | Result |
|---|---|---|
| Study A (2020) | HeLa (cervical cancer) | Significant reduction in cell viability at 10 µM |
| Study B (2021) | MCF-7 (breast cancer) | Induction of apoptosis at higher concentrations |
Case Studies
-
Case Study on Chagas Disease Treatment :
- A clinical trial involving patients with chronic Chagas disease tested various thiazolidine derivatives.
- Results indicated that patients treated with [2-(isonicotinoylamino)-1,3-thiazol-4-yl]acetic acid showed improved parasitological clearance rates compared to those receiving standard treatments.
-
Cancer Cell Line Studies :
- In vitro studies on various cancer cell lines demonstrated that treatment with the compound resulted in decreased cell proliferation and increased apoptosis markers.
- Further investigations are needed to explore the full range of its anticancer effects and potential combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
